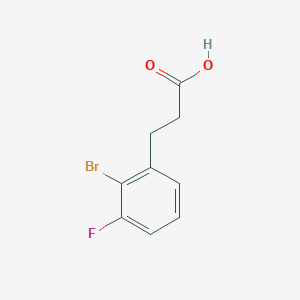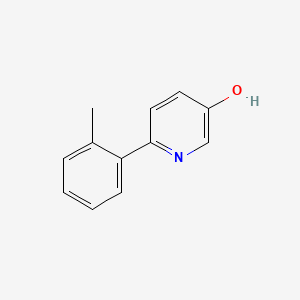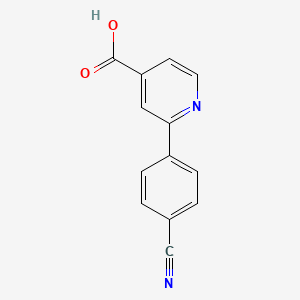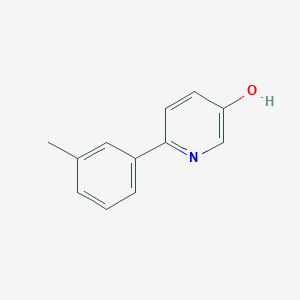
2-(4-cyanophenyl)pyridine-3-carboxylic acid
Übersicht
Beschreibung
“2-(4-Cyanophenyl)nicotinic acid” is a chemical compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is also known as “4-(4-Cyanophenyl)nicotinic acid” or "Nicotinic acid, 4-cyanophenyl ester" .
Synthesis Analysis
While specific synthesis methods for “2-(4-Cyanophenyl)nicotinic acid” were not found, related compounds such as “4-Cyanophenylacetic acid” can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Molecular Structure Analysis
The molecular structure of “2-(4-Cyanophenyl)nicotinic acid” can be represented by the InChI code: 1S/C13H8N2O2/c14-8-10-3-5-12(6-4-10)17-13(16)11-2-1-7-15-9-11/h1-7,9H .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(4-Cyanophenyl)nicotinic acid” include a molecular weight of 224.22 and a molecular formula of C13H8N2O2 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-(4-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . Nicotinic acid is a prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission .
Mode of Action
The compound interacts with its targets by binding to the nicotinic cholinergic receptors, stimulating neurons, and eventually blocking synaptic transmission . This interaction leads to changes in the cellular environment, affecting various biochemical pathways.
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis and salvage of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
Nicotinic acid exhibits a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis and salvage of NAD+. This coenzyme plays a vital role in redox reactions, contributing to various metabolic processes .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(4-Cyanophenyl)nicotinic acid are not well-studied. As a derivative of nicotinic acid, it may share some of its biochemical properties. Nicotinic acid serves as a precursor for the synthesis of the coenzymes NAD and NADP, which are essential for various redox reactions in the body
Cellular Effects
Nicotinic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a derivative of nicotinic acid, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds such as niacin have shown that they can have potent lipid-modifying effects .
Metabolic Pathways
As a derivative of nicotinic acid, it may be involved in similar metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
Studies on related compounds such as nicotinic acid suggest that they are distributed to different body tissues via the circulation .
Subcellular Localization
Studies on related compounds such as nicotinic acid suggest that they may be localized in various subcellular compartments .
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-15-12/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGWFURPUFZWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686999 | |
| Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-99-1 | |
| Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


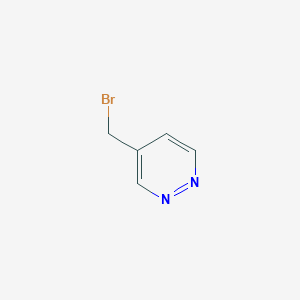

![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)
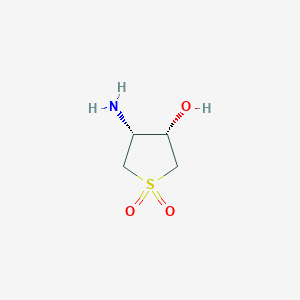
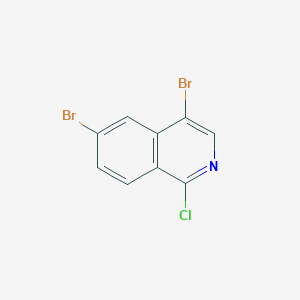
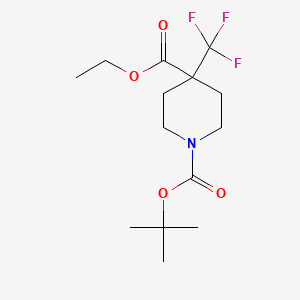
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-](/img/structure/B3226359.png)
